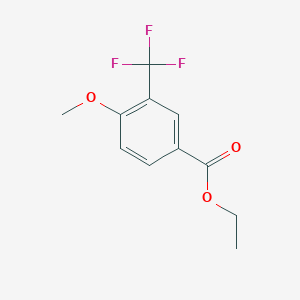

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H11F3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the 4-position and a trifluoromethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct trifluoromethylation of ethyl 4-methoxybenzoate using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. This reaction is usually performed under an inert atmosphere to prevent the oxidation of the trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 4-methoxy-3-(trifluoromethyl)benzaldehyde.

Reduction: Ethyl 4-methoxy-3-(trifluoromethyl)benzyl alcohol.

Substitution: 4-methoxy-3-(trifluoromethyl)benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features enable the modification and development of compounds with enhanced therapeutic profiles. For instance, it can be utilized in the synthesis of non-nucleoside inhibitors of HIV-1 reverse transcriptase, which are crucial in antiretroviral therapy .

1.2 Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV. The incorporation of trifluoromethyl groups is known to enhance metabolic stability and bioactivity, making these compounds promising candidates for further development in antiviral drug discovery .

1.3 Anti-inflammatory Agents

The compound has also been explored for its potential as an anti-inflammatory agent. Studies have shown that modifications to the benzoate structure can lead to compounds that effectively inhibit inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Agrochemical Applications

2.1 Pesticide Development

This compound's chemical properties suggest its utility in the development of agrochemicals, particularly pesticides. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of herbicides and insecticides, improving their efficacy against pests while minimizing environmental impact.

2.2 Herbicidal Properties

Research has indicated that derivatives of this compound can be formulated into herbicides that target specific weed species without affecting crop plants. This selectivity is crucial for sustainable agricultural practices and can lead to higher crop yields.

Chemical Synthesis and Methodologies

3.1 Synthetic Pathways

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group via electrophilic fluorination or other methodologies. The compound can be synthesized using readily available starting materials, making it accessible for research and industrial applications .

3.2 Reaction Conditions

Common synthetic methods include using catalysts or reagents that facilitate the formation of the desired trifluoromethylated products under mild conditions. For example, reactions involving copper catalysts have been reported to yield high purities and yields of the compound .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Trifluoromethyl and methoxy groups on a benzoate | Pharmaceuticals, Agrochemicals |

| Methyl 3-(trifluoromethyl)benzoate | Similar trifluoromethyl group | Pesticides, Antiviral agents |

| Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate | Ethoxy instead of methoxy | Potentially similar applications in agrochemicals |

Case Studies and Research Findings

5.1 Case Study: Antiviral Research

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives based on this compound and evaluated their inhibitory activity against HIV-1 reverse transcriptase. The results demonstrated a correlation between structural modifications and antiviral potency, highlighting the compound's potential as a lead structure for drug development .

5.2 Case Study: Agrochemical Efficacy

Another research effort focused on evaluating the herbicidal efficacy of derivatives derived from this compound against common agricultural weeds. The findings indicated that certain derivatives exhibited selective toxicity towards target weeds while being safe for crop species, thus supporting their development as effective herbicides.

Wirkmechanismus

The mechanism of action of ethyl 4-methoxy-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The methoxy group can also influence the compound’s binding affinity to enzymes and receptors, potentially leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

Ethyl 4-methoxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Ethyl 3-(trifluoromethyl)benzoate: Lacks the methoxy group, which can affect its reactivity and applications.

Ethyl 4-methoxy-2-(trifluoromethyl)benzoate:

The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various applications.

Biologische Aktivität

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate is a benzoate ester characterized by the presence of a methoxy group and a trifluoromethyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and other pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3O3. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can significantly influence its biological activity. The methoxy group contributes to its reactivity and solubility in biological systems.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various enzymes or receptors. The trifluoromethyl moiety may facilitate binding to biological targets, enhancing the compound's efficacy in modulating biochemical pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens. For example, research has indicated that derivatives of benzoic acid, including this compound, exhibit significant antifungal activity against Candida species. The minimal inhibitory concentration (MIC) values for related compounds have been reported between 31.25 to 125 µg/ml, suggesting that this compound may possess similar efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses. This property could make it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

Insecticidal Activity

Research on related compounds indicates that this compound may exhibit insecticidal properties, particularly as an anti-juvenile hormone agent in silkworms (Bombyx mori). Compounds structurally similar to this benzoate have demonstrated the ability to induce precocious metamorphosis in larvae, indicating potential use in pest control strategies .

Case Studies and Research Findings

- Antifungal Efficacy :

-

Anti-inflammatory Mechanisms :

- In vitro studies have demonstrated that this compound can inhibit key signaling pathways involved in inflammation. By targeting specific cytokines and inflammatory mediators, it shows potential as a therapeutic agent for inflammatory diseases.

-

Insect Hormonal Regulation :

- A series of experiments on related compounds revealed their capacity to disrupt juvenile hormone levels in silkworms, leading to altered developmental processes. This compound's structural characteristics suggest it may share similar properties, making it a candidate for further entomological studies .

Data Summary Table

Eigenschaften

IUPAC Name |

ethyl 4-methoxy-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-3-17-10(15)7-4-5-9(16-2)8(6-7)11(12,13)14/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGJWSZIZFKJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.